5-(Carbamoylamino)pentanoic acid
Overview
Description
5-(Carbamoylamino)pentanoic acid is an organic compound with the molecular weight of 160.17 . It is a powder at room temperature . The IUPAC name for this compound is 5-[(aminocarbonyl)amino]pentanoic acid .
Molecular Structure Analysis
The InChI code for 5-(Carbamoylamino)pentanoic acid is 1S/C6H12N2O3/c7-6(11)8-4-2-1-3-5(9)10/h1-4H2,(H,9,10)(H3,7,8,11) . This compound contains 24 bonds in total, including 11 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 urea (-thio) derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
5-(Carbamoylamino)pentanoic acid is a powder at room temperature . It has a melting point of 177-178 degrees Celsius .Scientific Research Applications
Use in Biochemical Research
“5-(Carbamoylamino)pentanoic acid” is a chemical compound that is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
Method of Application
The specific methods of application for this compound can vary greatly depending on the field of study and the specific experiment being conducted. In general, it would be used in a laboratory setting, following standard safety protocols for handling chemical substances .
Results and Outcomes
The outcomes of using this compound in research can also vary greatly. It would likely be used as a reagent or a building block in larger, more complex experiments .
Use in Toxicity Assessment
In a study assessing the toxicity of Per- and poly-fluoroalkyl substances (PFAS), “5-(Carbamoylamino)pentanoic acid” was identified as one of the substances .
Method of Application
In this study, male C57BL/6J mice aged 8 weeks were exposed to a composite of nine PFAS, including “5-(Carbamoylamino)pentanoic acid”. The exposure concentrations of PFAS were equivalent to the estimated daily human intake .
Results and Outcomes
Histological examination revealed hepatocyte vacuolization and irregular hepatocyte cord arrangement, indicating that exposure to low levels of the PFAS mixture causes morphological changes in liver tissues. Transcriptome analysis revealed that PFAS exposure mainly altered a group of genes related to metabolism and chemical carcinogenesis .
Use in Enzymatic Kinetic Resolution
“5-(Carbamoylamino)pentanoic acid” is used in enzymatic kinetic resolution, a biotechnological tool for the production of enantiomerically pure/enriched compounds .
Method of Application
This technique takes advantage of the enantioselectivity or enantiospecificity of an enzyme for one of the enantiomers of a racemic substrate to isolate the desired isomer .
Results and Outcomes
The use of “5-(Carbamoylamino)pentanoic acid” in enzymatic kinetic resolution has allowed the production of optically pure D- or L-amino acids .
Use in Urea Cycle
“5-(Carbamoylamino)pentanoic acid” is a key intermediate in the urea cycle, the pathway by which mammals excrete ammonia by converting it into urea .
Method of Application
In the urea cycle, “5-(Carbamoylamino)pentanoic acid” is produced as a byproduct of the enzymatic production of nitric oxide from the amino acid arginine, catalyzed by nitric oxide synthase .
Results and Outcomes
The production of “5-(Carbamoylamino)pentanoic acid” in the urea cycle is a crucial step in the body’s process of detoxifying and excreting ammonia .
Safety And Hazards
properties
IUPAC Name |
5-(carbamoylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-6(11)8-4-2-1-3-5(9)10/h1-4H2,(H,9,10)(H3,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFZKHRPJOYSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332537 | |
Record name | 5-[(aminocarbonyl)amino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Carbamoylamino)pentanoic acid | |
CAS RN |
370585-29-8 | |
Record name | 5-[(aminocarbonyl)amino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.